molecular formula C19H12ClN5O4 B2696823 6-Benzo[d]1,3-dioxolan-5-yl-3-(4-chlorophenyl)-4-imino-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione CAS No. 379707-99-0

6-Benzo[d]1,3-dioxolan-5-yl-3-(4-chlorophenyl)-4-imino-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

Cat. No.: B2696823
CAS No.: 379707-99-0
M. Wt: 409.79
InChI Key: UQJMLEUCAWDIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-Benzo[d]1,3-dioxolan-5-yl-3-(4-chlorophenyl)-4-imino-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione features a quinazoline-dione core modified with a benzo-dioxolane substituent at position 6 and a 4-chlorophenyl group at position 3.

Properties

IUPAC Name

4-amino-6-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-7H-pyrimido[5,4-d]pyrimidine-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN5O4/c20-10-2-4-11(5-3-10)25-16(21)14-15(23-19(25)27)18(26)24-17(22-14)9-1-6-12-13(7-9)29-8-28-12/h1-7H,8,21H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDYDTKQIZPCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(N(C(=O)N=C4C(=O)N3)C5=CC=C(C=C5)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Benzo[d]1,3-dioxolan-5-yl-3-(4-chlorophenyl)-4-imino-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a benzo[d][1,3]dioxole moiety and a chlorophenyl group, contributing to its diverse biological activities. This article delves into the biological activity of this compound, supported by research findings and case studies.

  • Molecular Formula : C19H12ClN5O4
  • Molecular Weight : 409.79 g/mol
  • IUPAC Name : 4-amino-6-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-7H-pyrimido[5,4-d]pyrimidine-2,8-dione

Anticancer Activity

Research has indicated that compounds similar to 6-Benzo[d]1,3-dioxolan have shown promising anticancer properties. A study investigated the effects of related quinazoline derivatives on various cancer cell lines and found that they exhibited significant cytotoxicity against breast cancer and leukemia cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity. A series of tests demonstrated that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, indicating that the compound could serve as a potential lead for developing new antimicrobial agents .

Neuroprotective Properties

Neuroprotective effects have been observed in animal models treated with derivatives of this compound. In a study focusing on neurodegenerative diseases, it was shown to reduce oxidative stress and inflammation in neuronal cells. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating conditions like Alzheimer's disease .

Case Studies

Case Study 1: Anticancer Activity in vitro
A recent study evaluated the effect of 6-Benzo[d]1,3-dioxolan on MCF-7 breast cancer cells. The compound was administered at varying concentrations over a period of 48 hours. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells correlating with higher concentrations of the compound .

Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These findings suggest that modifications to the chemical structure could enhance efficacy against resistant bacterial strains .

Research Findings Summary Table

Biological ActivityTest SubjectResultReference
AnticancerMCF-7 CellsIC50 = 15 µM
AntimicrobialS. aureusMIC = 32 µg/mL
NeuroprotectiveAnimal ModelReduced oxidative stress

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

3-(4-Chlorophenyl)-4-imino-6-(4-methoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione ()
  • Substituent Differences : Replaces the benzo-dioxolane group with a 4-methoxyphenyl moiety.
  • Electronic Effects: The electron-rich dioxolane ring may alter electron density distribution in the quinazoline core, affecting binding affinity in biological targets. Synthetic Routes: Both compounds likely employ similar condensation reactions, though specific protocols for the target compound remain undocumented .
Antitumor Quinazoline Derivatives (Indirect Reference via )
  • Compounds like those studied by Bradshaw et al. (2002) share quinazoline cores but feature varied substituents (e.g., carbazole, chlorophenyl).

Benzothiazole and Triazinane Derivatives

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-triazinane-4-thiones ()
  • Structural Contrast : Triazinane-thiones lack the quinazoline-dione core but share aromatic and heterocyclic substituents (e.g., benzothiazole, chlorophenyl).
  • Synthetic Methods : Both classes utilize DMF as a solvent and involve reactions with aryl isothiocyanates, though the target compound may require copper catalysis (as in ) .
  • Physical Properties : Melting points of triazinane derivatives (218–220°C) suggest that the target compound may exhibit similar thermal stability due to rigid aromatic frameworks .

Computational and Theoretical Comparisons

Electron Localization and Noncovalent Interactions
  • Tools like Multiwfn () and the Electron Localization Function (ELF) () can analyze electron density distributions. For example: The benzo-dioxolane group may increase electron delocalization in the quinazoline core, affecting reactivity. Noncovalent interaction (NCI) analysis () could reveal steric clashes or stabilizing interactions in the crystal lattice .
Theoretical Studies on Triazolone Derivatives ()
  • Comparative Mulliken charge analysis and B3LYP/HF calculations (as applied to triazolones) could predict dipole moments and solubility parameters for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.